

GRD081 Overview

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Compound Focus: GRD081

Cat. No.: S1885359

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GRD081 is a newly developed dual **PI3K/mTOR inhibitor**. At the time of the available study (2013), it was being considered for evaluation in a phase I clinical trial. The subchronic toxicity of **GRD081** was characterized in Sprague-Dawley (SD) rats and beagle dogs [1].

Summary of Quantitative Data

The table below summarizes the key quantitative findings from the 28-day repeated oral administration toxicity study of **GRD081** [1].

Subject	Dose Groups (mg/kg/day)	Mortality	Main Toxic Effects	NOAEL (No-Observed-Adverse-Effect Level)
Sprague-Dawley Rats	2, 5, 10	Unscheduled mortality at 5 and 10 mg/kg/day	Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1].	< 2 mg/kg/day [1]

Subject	Dose Groups (mg/kg/day)	Mortality	Main Toxic Effects	NOAEL (No-Observed-Adverse-Effect Level)
Beagle Dogs	1, 2, 4	Not specified	Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1].	1 mg/kg/day [1]

Note on Reversibility: Most of the treatment-induced adverse effects were found to be **reversible** upon discontinuation of treatment [1].

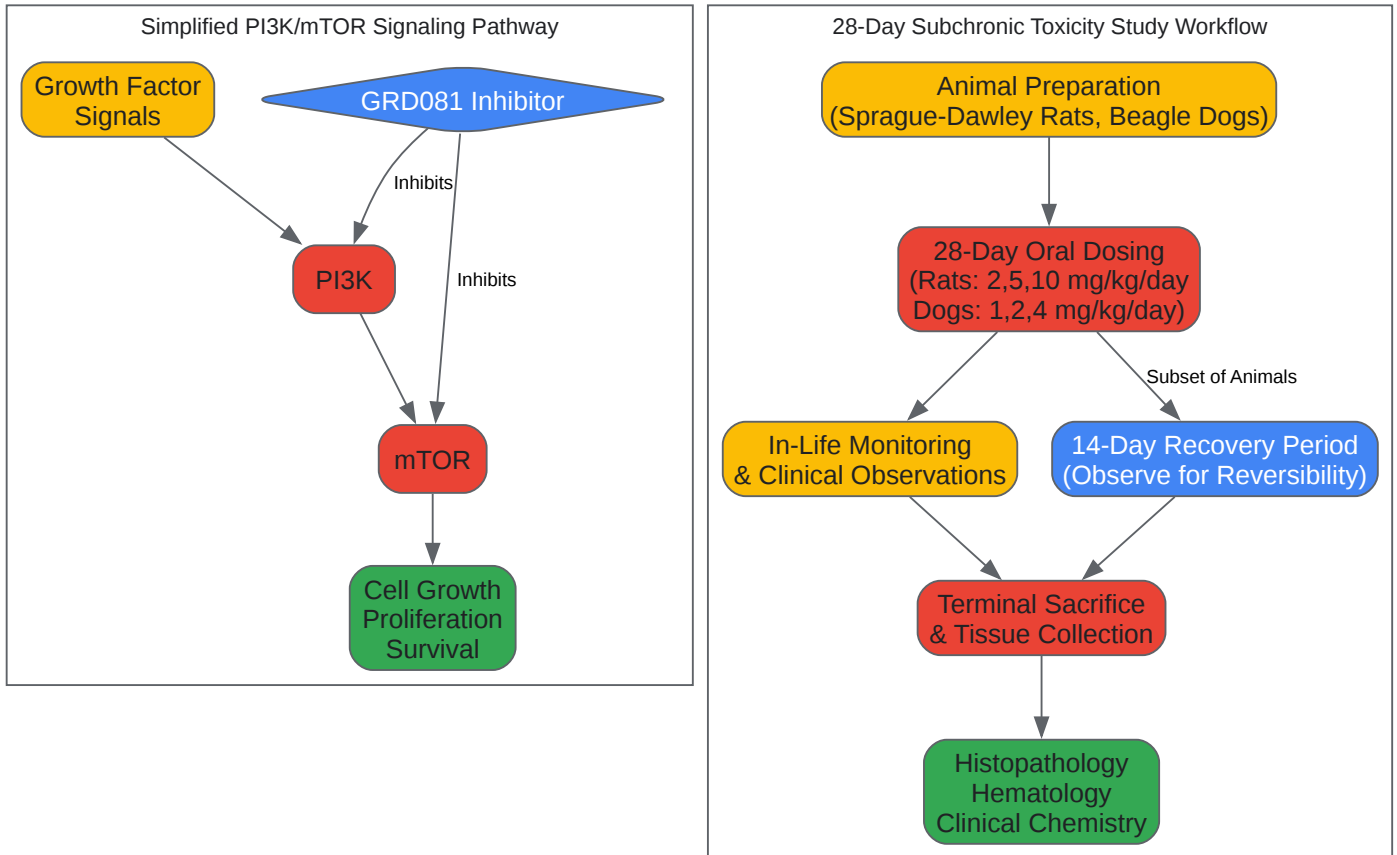
Detailed Experimental Protocol

The methodology for the core subchronic toxicity study is outlined below [1].

- **Subjects:** Sprague-Dawley (SD) rats and beagle dogs.
- **Administration:** The compound was administered **orally** once per day.
- **Dosing Regimen:**
 - **Rats:** 2, 5, and 10 mg/kg/day.
 - **Dogs:** 1, 2, and 4 mg/kg/day.
- **Study Duration:** **28 days** of consecutive daily dosing.
- **Recovery Period:** A **14-day** period followed the dosing phase to observe for reversibility of effects.

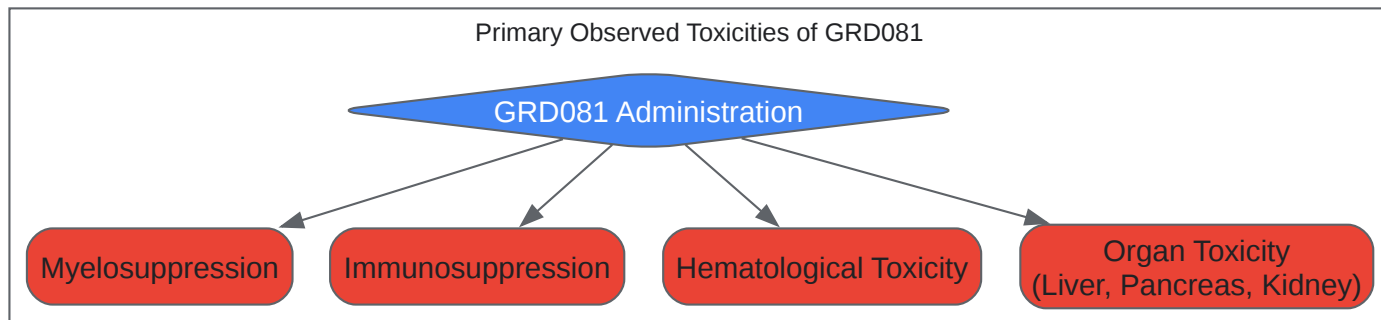
Signaling Pathway & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the targeted signaling pathway and the experimental workflow based on the study description.



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Diagram 1: **GRD081** targets the PI3K/mTOR pathway to inhibit cell growth and survival signals [1].



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Diagram 2: The 28-day study included a dosing phase, detailed analysis, and a recovery period to assess reversibility [1].

Important Note on Information Recency

The primary source for this technical guide is a study published in **2013**. As you requested the most current information, it is essential to note that the status of **GRD081** may have advanced significantly since this foundational preclinical work. For the latest development status, it is highly recommended to check clinical trial registries (like ClinicalTrials.gov) and recent scientific literature.

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References

1. Evaluation of subchronic toxicity of GRD , a dual PI3K/mTOR... 081 [pubmed.ncbi.nlm.nih.gov]

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